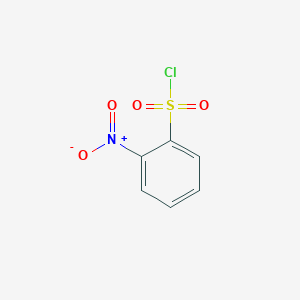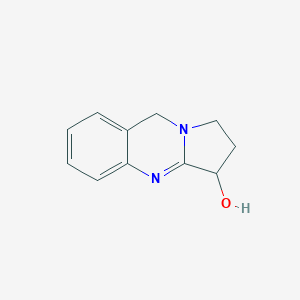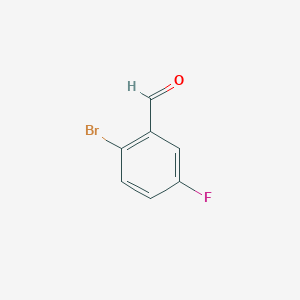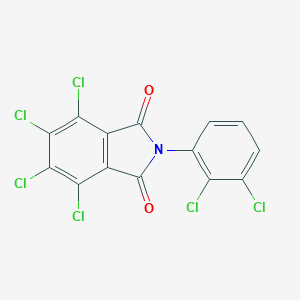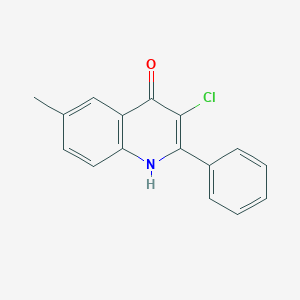
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a chemical compound that is extensively studied in the field of chemistry and biochemistry. It is a quinoline derivative that exhibits a wide range of biological activities, making it a promising candidate for various scientific research applications. In
作用機序
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also disrupts the DNA synthesis and repair process, leading to cell death. Additionally, it has been shown to inhibit the replication of viruses and bacteria by interfering with their metabolic processes.
生化学的および生理学的効果
Studies have shown that 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to inhibit the growth and replication of viruses and bacteria. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potent biological activity. It exhibits a wide range of effects, making it a useful tool for studying various biological processes. However, it also has some limitations. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive, which may limit its use in some laboratories.
将来の方向性
There are several future directions for research on 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of new drugs based on this compound. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new therapies. Another area of interest is the study of its mechanism of action. Further research is needed to fully understand how this compound exerts its biological effects. Finally, there is a need for more studies on the safety and toxicity of this compound. While it has shown promising results in laboratory experiments, more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a promising compound that exhibits a wide range of biological activities. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new drugs. While it has some limitations, its potent biological activity makes it a useful tool for studying various biological processes. There are several future directions for research on this compound, including the development of new drugs, the study of its mechanism of action, and the determination of its safety and toxicity.
合成法
The synthesis of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one involves the reaction of 2-phenyl-4-chloroquinoline-3-carbaldehyde with methylamine in the presence of a catalyst. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of the compound and is widely used in the laboratory.
科学的研究の応用
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has been extensively studied for its biological activities. It exhibits potent antitumor, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for various diseases.
特性
CAS番号 |
117039-84-6 |
|---|---|
製品名 |
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC名 |
3-chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-13-12(9-10)16(19)14(17)15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChIキー |
DNSJZIKJLVCRQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
同義語 |
4(1H)-Quinolinone, 3-chloro-6-methyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



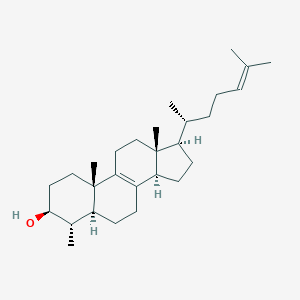
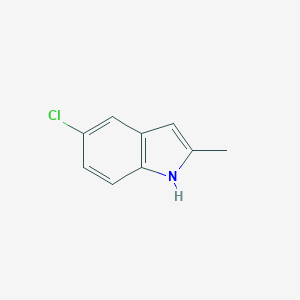
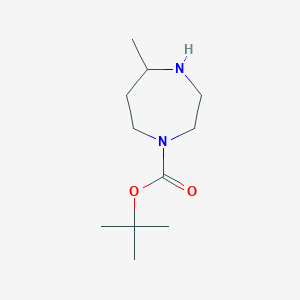
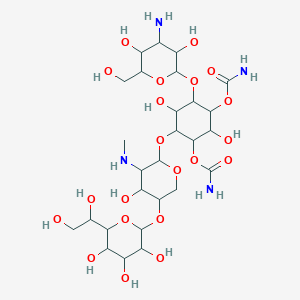
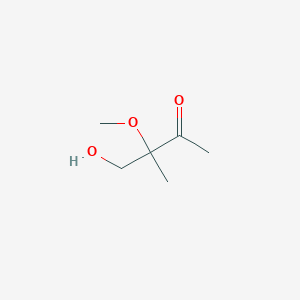
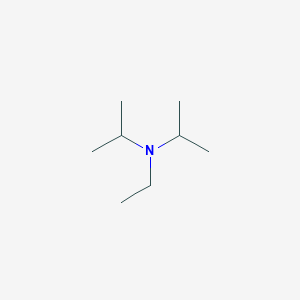
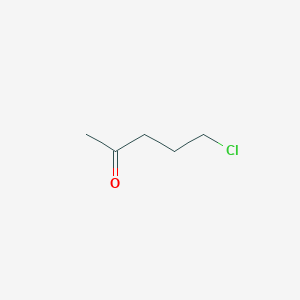
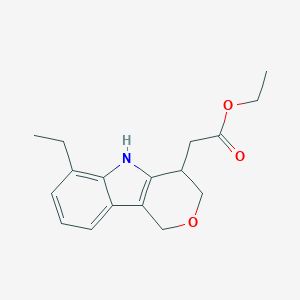
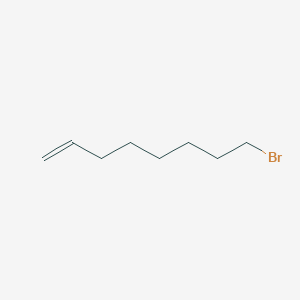
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
